Benzoxazol-2-(3H)-one, 6-aminosulfonyl-3-phenylsulfonyl-
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Overview
Description
Benzoxazol-2-(3H)-one, 6-aminosulfonyl-3-phenylsulfonyl- is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazol-2-(3H)-one, 6-aminosulfonyl-3-phenylsulfonyl- typically involves multi-step organic reactions. One common method includes:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Aminosulfonylation: The aminosulfonyl group can be added through reactions with sulfonamides or related compounds under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoxazol-2-(3H)-one, 6-aminosulfonyl-3-phenylsulfonyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl and aminosulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Could be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzoxazol-2-(3H)-one, 6-aminosulfonyl-3-phenylsulfonyl- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and aminosulfonyl groups could play a key role in these interactions by forming hydrogen bonds or electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoxazol-2-(3H)-one: Lacks the sulfonyl and aminosulfonyl groups, resulting in different chemical properties.
6-Aminosulfonylbenzoxazole: Contains the aminosulfonyl group but not the phenylsulfonyl group.
3-Phenylsulfonylbenzoxazole: Contains the phenylsulfonyl group but not the aminosulfonyl group.
Properties
IUPAC Name |
3-(benzenesulfonyl)-2-oxo-1,3-benzoxazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6S2/c14-22(17,18)10-6-7-11-12(8-10)21-13(16)15(11)23(19,20)9-4-2-1-3-5-9/h1-8H,(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVBQPXZHWHOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)S(=O)(=O)N)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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